molecular formula C9H13N3O3 B13417113 2-Amino-4,5-dimethoxybenzohydrazide CAS No. 37429-98-4

2-Amino-4,5-dimethoxybenzohydrazide

Cat. No.: B13417113
CAS No.: 37429-98-4
M. Wt: 211.22 g/mol
InChI Key: UGQKMJNHMKRZJP-UHFFFAOYSA-N
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Description

2-Amino-4,5-dimethoxybenzohydrazide is an organic compound with the molecular formula C9H13N3O3 It is a derivative of benzohydrazide, featuring amino and methoxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,5-dimethoxybenzohydrazide typically involves the reaction of 2-Amino-4,5-dimethoxybenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated for several hours, followed by cooling and filtration to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,5-dimethoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazoles.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxadiazole derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of various substituted benzohydrazides.

Scientific Research Applications

2-Amino-4,5-dimethoxybenzohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of heterocyclic compounds, such as oxadiazoles and triazoles.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Amino-4,5-dimethoxybenzohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit enzyme activity. In medicinal applications, it may exert its effects by modulating signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4,5-dimethoxybenzamide
  • 2-Amino-4,5-dimethoxybenzoic acid
  • 2-Amino-4,5-dimethoxybenzamidoxime

Uniqueness

2-Amino-4,5-dimethoxybenzohydrazide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity in certain chemical reactions and possess unique biological activities.

Properties

CAS No.

37429-98-4

Molecular Formula

C9H13N3O3

Molecular Weight

211.22 g/mol

IUPAC Name

2-amino-4,5-dimethoxybenzohydrazide

InChI

InChI=1S/C9H13N3O3/c1-14-7-3-5(9(13)12-11)6(10)4-8(7)15-2/h3-4H,10-11H2,1-2H3,(H,12,13)

InChI Key

UGQKMJNHMKRZJP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NN)N)OC

Origin of Product

United States

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